molecular formula C18H20N2O3 B2702408 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol CAS No. 879923-13-4

2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol

Cat. No.: B2702408
CAS No.: 879923-13-4
M. Wt: 312.369
InChI Key: QVZIMKQMRDQGLE-UHFFFAOYSA-N
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Description

2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol is a synthetic organic compound that belongs to the class of pyrazoline derivatives. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 4-methylphenol under acidic conditions to yield the desired pyrazoline derivative . The reaction conditions often include the use of ethanol as a solvent and heating the reaction mixture to reflux.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The pyrazoline ring can be reduced to form pyrazolidines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Pyrazolidine derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol involves its interaction with various molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals, while the pyrazoline ring can interact with enzymes and receptors involved in inflammatory pathways . The compound’s ability to modulate these pathways contributes to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethoxyphenyl derivatives: These compounds share the methoxy substitution pattern and exhibit similar biological activities.

    Pyrazoline derivatives: Compounds with the pyrazoline ring structure are known for their diverse pharmacological properties.

Uniqueness

2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol is unique due to the combination of the 2,4-dimethoxyphenyl and pyrazoline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for further research and development.

Biological Activity

The compound 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol is a derivative of pyrazole that has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound reveals a complex arrangement featuring a pyrazole ring connected to two phenolic moieties. The presence of methoxy groups on the phenyl rings enhances its lipophilicity and may contribute to its biological activity.

Structural Formula

C20H22N2O4\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_4

Key Features

  • Pyrazole Ring : Central to the compound's activity.
  • Methoxy Substituents : Potentially increase bioactivity through enhanced receptor interactions.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

  • Mechanism of Action : It is believed that the compound inhibits critical signaling pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways .

Case Study: Breast Cancer

A study evaluated the effectiveness of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity against resistant cancer cells .

Antimicrobial Activity

The compound has also been reported to possess antimicrobial properties. Various studies have shown that pyrazole derivatives can inhibit the growth of both gram-positive and gram-negative bacteria.

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound exhibits anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .

Conclusion and Future Directions

The biological activity of This compound presents a promising avenue for further research. Its multifaceted actions against cancer cells, bacteria, and inflammatory processes highlight its potential as a lead compound for drug development.

Future studies should focus on:

  • In Vivo Studies : To assess efficacy and safety profiles.
  • Mechanistic Studies : To elucidate precise pathways affected by the compound.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency.

Properties

IUPAC Name

2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11-4-7-17(21)14(8-11)16-10-15(19-20-16)13-6-5-12(22-2)9-18(13)23-3/h4-9,15,19,21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZIMKQMRDQGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(C2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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